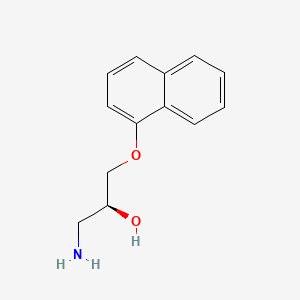
(S)-N-Desisopropylpropranolol
Descripción general
Descripción
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive smell or taste.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The compound’s chemical properties, such as its acidity or basicity, reactivity with other substances, and flammability, are also analyzed.Aplicaciones Científicas De Investigación
Analytical Method Development
Capillary Zone Electrophoresis for Urine Analysis : A method using capillary zone electrophoresis for the determination of propranolol and its metabolite N-desisopropylpropranolol in human urine has been developed. This procedure involves solid-phase extraction and offers sensitivity and precision, with detection limits of 28 and 30 μg/L for N-desisopropylpropranolol and propranolol, respectively (Nevado et al., 2006).
Fluorometric Determination in Plasma and Urine : An analytical method for quantifying propranolol and N-desisopropylpropranolol in plasma and urine using direct measurement on thin-layer chromatographic plates has been described. This method provides a recovery rate of 70% for propranolol from plasma (Schäfer et al., 1977).
Pharmacokinetic Studies
Metabolism Analysis in Human and Animal Models : Research has explored the side-chain metabolism of propranolol, with a focus on the transformation of N-desisopropylpropranolol to naphthoxylactic acid in rat liver. This study highlights the involvement of enzymes like monoamine oxidase and mitochondrial aldehyde dehydrogenase in this metabolic pathway (Imamura et al., 2002).
Investigating Cytochrome P450 Isozymes : The role of various cytochrome P450 isozymes, particularly CYP2D6 and CYP1A2, in the metabolism of propranolol, and consequently, N-desisopropylpropranolol, has been explored. These studies contribute significantly to understanding the drug's metabolism and potential interactions in human liver microsomes (Masubuchi et al., 1994).
Methodological Improvements
- Enhanced HPLC-MS/MS Methods : An improved LC/MS/MS method for quantifying proprpranolol and its metabolites, including N-desisopropylpropranolol, in plasma samples has been established. This method is particularly significant for its application in pharmacokinetic studies, offering enhanced sensitivity and accuracy (He et al., 2018).
- LC/MS/MS Determination in Rat Plasma : A method using LC/MS/MS for determining propranolol and its metabolites, including N-desisopropylpropranolol, in rat plasma has been developed. This method provides a detailed approach for measuring these compounds in biological samples, crucial for pharmacokinetic analysis (Min, 2005).
Metabolite Activity Studies
Contribution to Anticonvulsant Effects : Studies have examined the anticonvulsant activity of propranolol metabolites, including N-desisopropylpropranolol. Such research contributes to understanding how metabolites might influence the drug's overall therapeutic effects in various medical applications (Saelens et al., 1977).
Enzyme Interaction Studies : Investigations into the interactions of N-desisopropylpropranolol with enzymes like monoamine oxidase and aldehyde reductase in rat liver highlight the complexity of drug metabolism pathways. These studies offer insights into the metabolic fate of propranolol and its metabolites in the body (Wu et al., 2001).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, reactivity, and environmental impact.
Direcciones Futuras
This involves discussing potential areas of future research or applications of the compound. It could include potential uses in medicine, industry, or technology.
I hope this general approach helps! If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
(2S)-1-amino-3-naphthalen-1-yloxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMCITCRZXLMDJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OC[C@H](CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252746 | |
| Record name | (2S)-1-Amino-3-(1-naphthalenyloxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Desisopropylpropranolol | |
CAS RN |
88547-38-0 | |
| Record name | (2S)-1-Amino-3-(1-naphthalenyloxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88547-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norpropranolol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088547380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-1-Amino-3-(1-naphthalenyloxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORPROPRANOLOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68411DV07Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




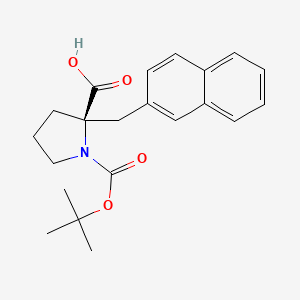

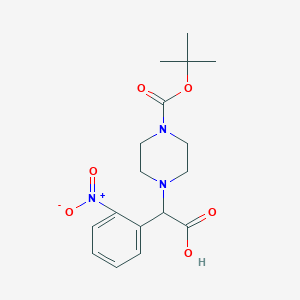

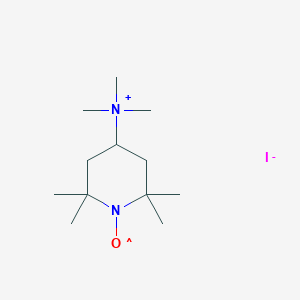
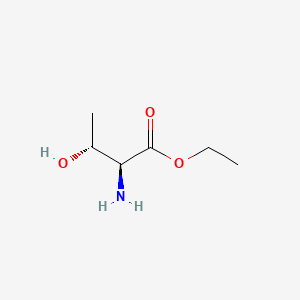
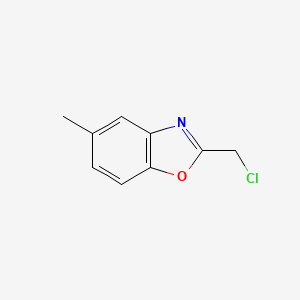
![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1608183.png)
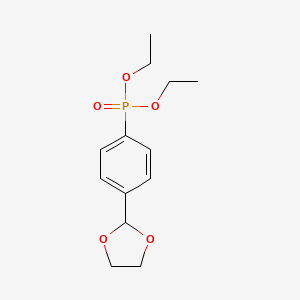
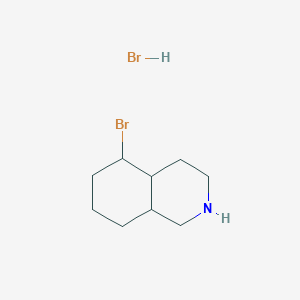
![4-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1608189.png)
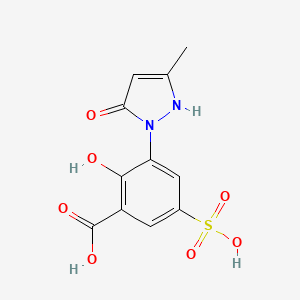
![3-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B1608192.png)